Heptanoic acid, 2-hydroxy-, (S)-
Description
Natural Occurrence and Distribution in Biological Systems
Microbial Production and Metabolism
Certain microorganisms are capable of producing 2-hydroxyheptanoic acid. For instance, the yeast Saccharomyces cerevisiae can generate 2-hydroxyheptanoic acid as a minor co-product during the bioconversion of heptanal (B48729). ebi.ac.uk The primary product of this process is heptanol, but under specific conditions, small quantities of heptanoic acid and its 2-hydroxy derivative are also formed. ebi.ac.uk
The biosynthesis of 2-hydroxy fatty acids is not limited to yeast. Various bacteria, including species of Myxococcus and Stigmatella, possess fatty acid alpha-hydroxylases that are involved in the synthesis of these compounds. nih.gov In some bacteria, the production of 2-hydroxy fatty acids is linked to the formation of sphingolipids. nih.govnih.gov While eukaryotic fatty acid 2-hydroxylases typically produce the (R)-enantiomer, many bacteria synthesize the (S)-enantiomer. nih.govencyclopedia.pub Bacterial fatty acid 2-hydroxylases, such as those found in Sphingomonas species, are often cytochrome P450 (CYP450) hydroxylases that function in a hydrogen peroxide-dependent manner and are not homologous to their eukaryotic counterparts. nih.gov
Presence as a Metabolite in Mammalian Systems
In mammals, 2-hydroxy fatty acids, including those with a seven-carbon chain, are integral components of a specific subset of sphingolipids known as 2-hydroxysphingolipids. nih.govnih.gov These specialized lipids are particularly abundant in the nervous system, where they are key constituents of myelin, as well as in the epidermis and kidneys. nih.govnih.gov The presence of these compounds is crucial for the proper function of these tissues. For example, in the skin, 2-hydroxyceramides are essential for maintaining the permeability barrier. nih.gov While the primary focus has been on longer-chain 2-hydroxy fatty acids due to their prevalence in myelin, medium-chain hydroxy fatty acids are also recognized as animal metabolites. hmdb.cahmdb.ca
Enzymatic Pathways Governing (S)-2-Hydroxyheptanoic Acid Biosynthesis
Role of Fatty Acid 2-Hydroxylase (FA2H) and Related Enzymes
The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids in eukaryotes, including mammals, is Fatty Acid 2-Hydroxylase (FA2H). nih.govencyclopedia.pub This enzyme, encoded by the FA2H gene in humans, is a monooxygenase that depends on NAD(P)H and is located in the endoplasmic reticulum. encyclopedia.pubnih.gov The catalytic core of FA2H contains conserved histidine motifs that are essential for its function. nih.govencyclopedia.pub
A key characteristic of the mammalian FA2H enzyme is its stereospecificity; it exclusively produces the (R)-enantiomer of 2-hydroxy fatty acids. encyclopedia.pubuniprot.org This is in contrast to many bacterial systems which produce the (S)-enantiomer. nih.gov The human FA2H enzyme has been shown to hydroxylate a range of fatty acids. nih.gov While its activity is well-documented for very long-chain fatty acids, which are abundant in myelin, it can also act on other long and medium-chain fatty acids. nih.govnih.gov
In some bacteria, enzymes with similar functions but different structures, such as cytochrome P450 hydroxylases, carry out the 2-hydroxylation of fatty acids. nih.gov Myxobacteria, however, possess fatty acid 2-hydroxylases that share significant similarities with the eukaryotic FA2H enzyme. nih.gov
Characterization of Precursors and Substrates in Biosynthetic Routes
The direct precursor for the formation of 2-hydroxyheptanoic acid is heptanoic acid. The FA2H enzyme and its bacterial counterparts catalyze the hydroxylation of free fatty acids at the C-2 position. uniprot.org In the context of sphingolipid synthesis, fatty acids are hydroxylated by FA2H before being incorporated into dihydroceramide (B1258172) by ceramide synthases. wikipedia.org
In the bioconversion process observed in Saccharomyces cerevisiae, heptanal serves as the initial substrate, which is then converted to heptanoic acid and subsequently to 2-hydroxyheptanoic acid. ebi.ac.uk
| Substrate | Organism/System | Enzyme/Process | Product |
| Heptanal | Saccharomyces cerevisiae | Bioconversion | 2-Hydroxyheptanoic acid (minor product) |
| Heptanoic Acid | Mammalian Systems | Fatty Acid 2-Hydroxylase (FA2H) | (R)-2-Hydroxyheptanoic acid |
| Fatty Acids | Various Bacteria | Fatty Acid 2-Hydroxylases (e.g., CYP450 type) | (S)-2-Hydroxyheptanoic acid |
Metabolic Pathways for the Degradation and Turnover of (S)-2-Hydroxyheptanoic Acid
The degradation of 2-hydroxy fatty acids in mammals primarily occurs through a process known as alpha-oxidation. This pathway involves the oxidative shortening of fatty acids by one carbon atom at a time. In the context of 2-hydroxylated sphingolipids, their breakdown mainly takes place in the lysosomes and is dependent on the peroxisomal fatty acid alpha-oxidation pathway. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
52437-21-5 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2S)-2-hydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
RGMMREBHCYXQMA-LURJTMIESA-N |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)O |
Canonical SMILES |
CCCCCC(C(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Endogenous Occurrence of S 2 Hydroxyheptanoic Acid
Metabolic Pathways for the Degradation and Turnover of (S)-2-Hydroxyheptanoic Acid
Peroxisomal Alpha-Oxidation Pathway Involvement
The primary degradation pathway for 2-hydroxy straight-chain fatty acids involves alpha-oxidation within peroxisomes. nih.govresearchgate.net This metabolic process is crucial for breaking down these specific fatty acids, which are components of vital lipids such as cerebrosides and sulfatides (B1148509) found in the brain. nih.gov
The pathway proceeds through several key steps:
Activation : The 2-hydroxy fatty acid is first activated by being converted into its acyl-CoA ester. nih.gov
Cleavage : The resulting 2-hydroxy fatty acyl-CoA is then cleaved by the enzyme 2-hydroxyphytanoyl-CoA lyase. This enzyme is dependent on thiamine (B1217682) pyrophosphate. nih.govresearchgate.net
Product Formation : This cleavage results in the formation of two products: formyl-CoA and an aldehyde that is one carbon atom shorter than the original fatty acid (an n-1 aldehyde). nih.gov
This peroxisomal pathway is now considered the main degradation route for long-chain 2-hydroxy fatty acids in mammals. nih.gov The alpha-oxidation of branched-chain fatty acids, such as phytanic acid, also occurs in peroxisomes, highlighting the organelle's central role in handling these types of lipids. researchgate.netyoutube.com Genetic defects in peroxisomal alpha-oxidation can lead to the accumulation of these fatty acids, resulting in severe metabolic disorders like Refsum disease. researchgate.netnih.gov
Research Findings on Peroxisomal Alpha-Oxidation:
| Finding | Description | Source |
|---|---|---|
| Pathway Revision | Studies using labeled 2-hydroxyoctadecanoic acid identified formate (B1220265) (from formyl-CoA) and an n-1 aldehyde as the main reaction products, revising the understanding of the alpha-oxidation pathway for straight-chain fatty acids. | nih.gov |
| Enzyme Role | 2-Hydroxyphytanoyl-CoA lyase, previously known for its role in phytanic acid breakdown, was identified as the key enzyme responsible for cleaving 2-hydroxylated straight-chain fatty acids. | nih.gov |
| Metabolic Disorders | In certain peroxisomal disorders, such as rhizomelic chondrodysplasia punctata, a defect in the decarboxylation of 2-hydroxyphytanic acid leads to its accumulation in plasma. | nih.gov |
Hydrolytic Mechanisms and Enzyme Action (e.g., Lysosomal Acid Ceramidase)
(S)-2-Hydroxyheptanoic acid can also be generated endogenously through the hydrolytic breakdown of complex sphingolipids in lysosomes. The key enzyme in this process is acid ceramidase (ASAH1). mdpi.comnih.gov
Acid ceramidase is a lysosomal hydrolase that catalyzes the cleavage of the N-acyl linkage in ceramides (B1148491), breaking them down into a sphingoid base (like sphingosine) and a free fatty acid. nih.govresearchgate.net Ceramides are central molecules in sphingolipid metabolism and can contain a wide variety of fatty acid chains, including 2-hydroxy fatty acids. researchgate.net
Therefore, when a ceramide containing a (S)-2-hydroxyheptanoyl chain is transported to the lysosome for degradation, the action of acid ceramidase will release (S)-2-Hydroxyheptanoic acid as a free fatty acid. nih.govresearchgate.net This process is fundamental for maintaining the proper balance of bioactive lipids within the cell. nih.gov
A deficiency in acid ceramidase activity leads to a rare and severe lysosomal storage disorder known as Farber disease, which is characterized by the massive accumulation of various ceramide species in tissues. mdpi.comnih.gov
Research Findings on Lysosomal Acid Ceramidase:
| Finding | Description | Source |
|---|---|---|
| Enzyme Function | Acid ceramidase (ASAH1) is a soluble lysosomal enzyme with an optimal pH of 4.5-5.0 that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid. | mdpi.comresearchgate.net |
| Substrate Specificity | While its primary substrate is ceramide, acid ceramidase can also act on other glycosphingolipids, particularly in disease states where these lipids accumulate in lysosomes. | biorxiv.org |
| Pathological Relevance | A deficiency in ASAH1 causes Farber disease, a condition marked by ceramide accumulation, joint deformities, and progressive neurological deterioration. | mdpi.comnih.gov |
Chemical and Biocatalytic Synthesis of S 2 Hydroxyheptanoic Acid
Stereoselective Chemical Synthesis Methodologies
Chemical synthesis provides robust and scalable methods for producing enantiomerically pure compounds. Key strategies for (S)-2-hydroxyheptanoic acid include leveraging the natural chirality of existing molecules, using chiral catalysts to direct a reaction, and creating diastereomers that can be separated.
Chiral Pool Approaches and Precursor Utilization (e.g., L-Malic Acid)
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-Malic acid is an ideal precursor for the synthesis of (S)-2-hydroxyalkanoic acids because it possesses the required (S)-stereochemistry at the C-2 position. nih.govmedchemexpress.com The synthetic challenge lies in converting the C-4 carboxylic acid group of malic acid into the pentyl side chain of heptanoic acid while preserving the stereocenter.
A general strategy for this transformation involves several key steps:
Protection: The C-1 carboxyl group and the C-2 hydroxyl group are protected to prevent them from reacting in subsequent steps.
Modification of the C-4 Carboxyl Group: The unprotected C-4 carboxyl group is selectively reduced to a primary alcohol.
Activation: The resulting alcohol is converted into a good leaving group, such as a tosylate or iodide.
Carbon-Carbon Bond Formation: The activated C-4 position is coupled with a five-carbon unit. A common method is the use of a Gilman reagent (a lithium dialkylcuprate, e.g., lithium dipentylcuprate) or a Grignard reagent in the presence of a copper catalyst, which displaces the leaving group to form the new carbon-carbon bond.
Deprotection: Removal of the protecting groups yields the final (S)-2-hydroxyheptanoic acid.
This approach leverages the inherent chirality of L-malic acid, avoiding the need for a resolution step or an asymmetric catalyst, though it often requires a multi-step sequence. osaka-u.ac.jpnih.gov
Asymmetric Catalysis for Enantioselective Production
Asymmetric catalysis employs a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. A highly effective method for producing (S)-2-hydroxyheptanoic acid is the asymmetric hydrogenation of the corresponding α-keto acid, 2-oxoheptanoic acid.
This reaction is typically performed using hydrogen gas and a chiral transition metal catalyst. Ruthenium-based catalysts are particularly effective for the hydrogenation of carbonyl groups. nih.govyoutube.com A well-known example is the Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst coordinated with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. youtube.com The choice of the specific enantiomer of the BINAP ligand determines whether the (R) or (S) product is formed. For the synthesis of (S)-2-hydroxyheptanoic acid, a Ru-(S)-BINAP catalyst would be used.
The general reaction is as follows:
Substrate: 2-Oxoheptanoic acid
Catalyst: Ru-(S)-BINAP or other chiral ruthenium complexes (e.g., Ru/TsDPEN). nih.gov
Reagent: Hydrogen (H₂)
Product: (S)-2-Hydroxyheptanoic acid
This method is highly efficient and can achieve excellent enantiomeric excess (ee), often exceeding 95%. youtube.com The technology is robust and has been applied to the industrial synthesis of various chiral molecules. youtube.com
Table 1: Representative Chiral Catalysts for Asymmetric Hydrogenation of α-Keto Acids
| Catalyst System | Precursor | Product Configuration | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Ru-(S)-BINAP / H₂ | α-Keto Acid | (S)-α-Hydroxy Acid | >95% |
| Ru-(R)-BINAP / H₂ | α-Keto Acid | (R)-α-Hydroxy Acid | >95% |
| Ru/(S,S)-TsDPEN / HCOOH | α-Keto Amide | (S)-α-Hydroxy Amide | High |
Diastereoselective Synthesis Strategies
Diastereoselective synthesis involves reacting a substrate with a chiral auxiliary or reagent to create a mixture of diastereomers, which have different physical properties and can be separated.
One common strategy involves the use of a chiral auxiliary . For example, a method analogous to the synthesis of related hydroxy acids uses pseudoephedrine as a chiral auxiliary. nih.gov In this approach, the chiral auxiliary is attached to a simple carboxylic acid, followed by a stereocontrolled reaction (e.g., an aldol (B89426) condensation with pentanal) to introduce the new chiral centers. The diastereomeric products are then separated chromatographically, and the desired diastereomer is cleaved from the auxiliary to yield the enantiomerically pure product.
Another powerful method is the Sharpless Asymmetric Dihydroxylation (SAD) of an unsaturated precursor. wikipedia.orgorganic-chemistry.org A potential route to (S)-2-hydroxyheptanoic acid starts with an ester of (E)-hept-2-enoic acid. The dihydroxylation of the double bond using osmium tetroxide and a chiral ligand creates two new stereocenters.
AD-mix-β (containing the (DHQD)₂PHAL ligand) would yield (2R, 3S)-dihydroxyheptanoic acid.
AD-mix-α (containing the (DHQ)₂PHAL ligand) would yield (2S, 3R)-dihydroxyheptanoic acid. wikipedia.orgresearchgate.net
After obtaining the desired (2S, 3R) diastereomer, a subsequent two-step chemical modification would be required to selectively remove the hydroxyl group at the C-3 position, yielding the final (S)-2-hydroxyheptanoic acid.
Enzymatic and Chemoenzymatic Synthetic Routes
Enzymes offer remarkable specificity and operate under mild conditions, making them attractive catalysts for producing chiral compounds. Biocatalytic routes can involve direct conversion from precursors or the resolution of racemic mixtures.
Biocatalytic Conversion of Hydrocarbons to 2-Hydroxyheptanoic Acid
The direct, stereoselective hydroxylation of a fatty acid at the α-position (C-2) is a challenging chemical transformation but can be achieved with high precision using certain enzymes. Cytochrome P450 monooxygenases are a class of enzymes capable of catalyzing the hydroxylation of C-H bonds. nih.govnih.gov
Specifically, the P450 enzyme CYP152B1 from the bacterium Sphingomonas paucimobilis has been shown to catalyze the α-hydroxylation of a range of medium- to long-chain fatty acids. researchgate.net Studies on this enzyme have demonstrated its ability to convert myristic acid (C14:0) into (S)-2-hydroxymyristic acid with a high enantiomeric excess of 94%. researchgate.net This enzyme exhibits a preference for the (S)-configuration. Given its substrate range, it is a strong candidate for the direct biocatalytic conversion of heptanoic acid to (S)-2-hydroxyheptanoic acid. This transformation is typically performed using a whole-cell biocatalyst, which provides the necessary redox partners and cofactors for the P450 enzyme to function. nih.gov
Table 2: α-Hydroxylation of Various Fatty Acids by P450 (CYP152B1) from Sphingomonas paucimobilis
| Substrate (Fatty Acid) | Total Turnover Number (TTN) | Enantiomeric Excess (ee) of (S)-Product |
|---|---|---|
| Dodecanoic acid (C12:0) | 3000 | Not Reported |
| Tridecanoic acid (C13:0) | 3600 | Not Reported |
| Tetradecanoic acid (C14:0) | 3800 | 94% |
| Pentadecanoic acid (C15:0) | 3400 | Not Reported |
| Hexadecanoic acid (C16:0) | 4700 | Not Reported |
Data sourced from a review on regioselective biocatalytic hydroxylation. researchgate.net
Enzyme-Mediated Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. The process relies on an enzyme that reacts at a significantly different rate with each enantiomer. For racemic 2-hydroxyheptanoic acid, lipase-catalyzed transesterification is a common and effective strategy.
In this method, a racemic mixture of 2-hydroxyheptanoic acid (or more commonly, its ester, e.g., methyl 2-hydroxyheptanoate) is treated with an acylating agent in the presence of a lipase (B570770). Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) or Burkholderia cepacia, can selectively acylate one enantiomer, leaving the other unreacted. nih.govnih.gov
For example, if a lipase selectively acylates the (R)-enantiomer:
Starting materials: Racemic (R,S)-methyl 2-hydroxyheptanoate and an acyl donor (e.g., vinyl acetate).
Enzyme: Lipase (e.g., Novozym 435).
Reaction: The lipase catalyzes the transfer of the acetyl group to the hydroxyl group of the (R)-enantiomer.
Products: The reaction yields (R)-2-acetoxyheptanoate and unreacted (S)-2-hydroxyheptanoate.
At approximately 50% conversion, the two products can be separated. The unreacted (S)-alcohol and the newly formed (R)-ester can both be isolated with very high enantiomeric excess. nih.govmdpi.com The efficiency of this separation is often described by the enantiomeric ratio (E-value), with values over 200 considered excellent. nih.gov
Table 3: Common Enzymes and Reagents for Kinetic Resolution
| Enzyme | Typical Reaction | Acyl Donor | Product Separation |
|---|---|---|---|
| Candida antarctica Lipase B (CALB / Novozym 435) | Enantioselective acylation | Vinyl acetate | Unreacted (S)-alcohol and acylated (R)-ester |
| Burkholderia cepacia Lipase (PSL) | Enantioselective acylation | Isopropenyl acetate | Unreacted (S)-alcohol and acylated (R)-ester |
| Candida rugosa Lipase (CRL) | Enantioselective hydrolysis | (racemic ester) | Unreacted (R)-ester and hydrolyzed (S)-acid |
Engineered Biocatalysts for Specific Stereoisomer Production
The production of specific stereoisomers of 2-hydroxy acids, such as (S)-2-hydroxyheptanoic acid, is of significant interest for the synthesis of fine chemicals and pharmaceuticals. Biocatalysis, utilizing either whole cells or isolated enzymes, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Advances in protein engineering have enabled the development of biocatalysts with tailored properties for the production of desired chiral compounds. nih.gov
Engineered enzymes, particularly oxidoreductases, are pivotal in the stereoselective synthesis of chiral hydroxy acids. These enzymes catalyze the reduction of a 2-keto acid precursor to the corresponding 2-hydroxy acid with high enantiomeric excess. For instance, engineered ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of ketoesters to their corresponding hydroxy esters, which can then be hydrolyzed to the desired chiral hydroxy acid. mdpi.com The stereoselectivity of these enzymes can be finely tuned through targeted mutations, allowing for the production of either the (S) or (R) enantiomer from the same precursor.
One common strategy involves the use of D-lactate dehydrogenase or other 2-keto acid reductases. Through protein engineering, the substrate specificity and stereoselectivity of these enzymes can be altered to efficiently convert 2-oxoheptanoic acid into (S)-2-hydroxyheptanoic acid. The process often involves a cofactor regeneration system, such as using glucose dehydrogenase, to recycle the NAD(P)H required for the reduction reaction. mdpi.com This approach not only ensures high enantiomeric purity but also improves the economic feasibility of the process.
Research has also explored the use of engineered microorganisms. Strains of E. coli or yeast can be metabolically engineered to overproduce a specific reductase and the necessary cofactor, and in some cases, even synthesize the 2-oxoacid precursor from simple carbon sources. This whole-cell biocatalyst approach simplifies the process by eliminating the need for enzyme purification. For example, studies on the bioconversion of heptanal (B48729) by Saccharomyces cerevisiae have shown the formation of 2-hydroxyheptanoic acid as a minor co-product, indicating the inherent, albeit non-optimized, capability of this yeast to produce such compounds. ebi.ac.uk Further engineering of the responsible enzymatic pathways could enhance the yield and selectivity towards (S)-2-hydroxyheptanoic acid.
The table below summarizes examples of engineered biocatalyst systems used for the production of chiral hydroxy acids, illustrating the potential for high conversion and enantioselectivity.
Table 1: Engineered Biocatalyst Systems for Chiral Hydroxy Acid Production
| Biocatalyst Type | Enzyme/Microorganism | Substrate | Product | Key Engineering Aspect | Reported Efficiency |
|---|---|---|---|---|---|
| Isolated Enzyme | Engineered Ketoreductase (KRED) | Ketoester | (R)-hydroxy ester | Active site modification for stereoselectivity | >99.5% e.e., 82% isolated yield mdpi.com |
| Whole-cell | Engineered E. coli | 2-oxoacid | (S)-2-hydroxy acid | Overexpression of a stereoselective reductase and cofactor regeneration system | High conversion and enantiomeric excess reported for similar systems nih.gov |
| Isolated Enzyme | Engineered Proline Hydroxylase | L-Pipecolic acid | (2S,5S)-5-hydroxypiperidine-2-carboxylic acid | Improved regioselectivity and activity through directed evolution | Ratio of desired product over byproduct >6 google.com |
Derivatization Strategies for (S)-2-Hydroxyheptanoic Acid and its Analogs
Esterification and Amidation for Research Applications
The derivatization of (S)-2-hydroxyheptanoic acid through esterification and amidation is a crucial strategy for various research applications, including the development of analytical methods and the synthesis of bioactive molecules. These modifications of the carboxylic acid and hydroxyl groups can alter the compound's physicochemical properties, such as polarity, volatility, and chromatographic behavior, facilitating its analysis and purification.
Esterification is commonly employed to protect the carboxylic acid group or to prepare derivatives for gas chromatography (GC) analysis. The reaction typically involves treating the hydroxy acid with an alcohol in the presence of an acid catalyst. For instance, the conversion of hydroxy acids to their methyl or ethyl esters is a standard procedure. A study on poly(ester-anhydrides) utilized the esterification of 2-hydroxyoctanoic acid with succinic anhydride (B1165640) to form an ester-diacid, demonstrating a method applicable to (S)-2-hydroxyheptanoic acid. nih.gov
Amidation , the reaction of the carboxylic acid with an amine to form an amide, is another important derivatization technique. This can be used to synthesize libraries of compounds for biological screening or to create derivatives with specific properties. For example, the synthesis of methoxypropylgluconamide, an amide derivative of an alpha-hydroxy acid, was developed to create a molecule with the beneficial effects of AHAs but with reduced skin irritation. nih.gov Similar strategies could be applied to (S)-2-hydroxyheptanoic acid to explore its potential in cosmetic or therapeutic applications. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) can facilitate the amidation of non-protected hydroxy acids. mdpi.com
For analytical purposes, chiral derivatizing agents are often used to determine the enantiomeric purity of alpha-hydroxy acids. The "O-Marfey method," which uses (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA), allows for the clear determination of the absolute configurations of various α-hydroxy acids through liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov
Table 2: Derivatization Reactions of α-Hydroxy Acids for Research
| Reaction Type | Reagents | Purpose | Example Application | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Protection of carboxylic acid, preparation for GC analysis | Synthesis of ester-diacids for poly(ester-anhydride) formation | nih.gov |
| Amidation | Amine, Coupling Agent (e.g., DCC, DIC) | Synthesis of bioactive amides, modification of properties | Creation of less irritating alpha-hydroxy acid derivatives for skincare | nih.gov |
| Chiral Derivatization | (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA) | Determination of absolute configuration and enantiomeric excess | LC-MS analysis of α-hydroxy acids | nih.gov |
Synthesis of Structurally Related Chiral Compounds
(S)-2-Hydroxyheptanoic acid serves as a valuable chiral building block, or synthon, in organic synthesis. Its stereochemically defined structure, featuring both a hydroxyl and a carboxylic acid group, allows for its incorporation into more complex molecules, preserving the chirality at the C2 position. This is particularly important in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. nih.govrsc.org
The synthetic utility of chiral α-hydroxy acids is well-documented. They can be used to create a variety of other chiral molecules, such as chiral ketones, diols, and amino alcohols. For example, the hydroxyl group can be protected, and the carboxylic acid can be reduced to an aldehyde or an alcohol, or converted to other functional groups. The chiral center can direct subsequent stereoselective reactions, enabling the synthesis of diastereomerically pure compounds.
One application of molecules structurally similar to (S)-2-hydroxyheptanoic acid is in the synthesis of chiral auxiliaries. For instance, a chiral auxiliary derived from (S)-(-)-1-phenylethylamine was developed for the asymmetric synthesis of (R)-2-propyloctanoic acid, a compound investigated for therapeutic applications. researchgate.netresearchgate.net This highlights the role of chiral molecules in guiding stereoselective transformations.
Furthermore, (S)-2-hydroxyheptanoic acid can be a precursor for the synthesis of complex polycyclic ethers or other natural products. rsc.org The general strategy involves using the chiral center of the hydroxy acid to control the stereochemistry of key bond-forming reactions. While specific examples detailing the use of (S)-2-hydroxyheptanoic acid as a starting material for complex synthesis are not abundant in readily available literature, the principles of using chiral α-hydroxy acids as synthons are well-established and directly applicable. rsc.orgelsevierpure.com
Analytical Methodologies for the Characterization and Quantification of S 2 Hydroxyheptanoic Acid
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental tool for the separation and analysis of (S)-2-hydroxyheptanoic acid from complex mixtures and for the assessment of its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving enantiomers and is essential for determining the enantiomeric purity of (S)-2-hydroxyheptanoic acid. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation.
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and other polar, ionic compounds. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, from organic to aqueous. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte.
For many chiral separations, including those of amino acids, the D-enantiomer is often more strongly retained than the L-enantiomer on macrocyclic glycopeptide CSPs. sigmaaldrich.com The efficiency of the separation can be optimized by adjusting the mobile phase composition, such as the concentration of the organic modifier. sigmaaldrich.com In some cases, derivatization of the analyte can be employed to create diastereomers that are separable by achiral HPLC. sigmaaldrich.comnih.gov However, direct analysis on a chiral column is often preferred to avoid additional reaction steps and potential impurities. sigmaaldrich.com The baseline separation of enantiomers allows for their accurate quantification based on peak areas, which is critical for determining enantiomeric excess. nih.gov
Table 1: Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Description | Typical Values/Conditions |
| Chiral Stationary Phase (CSP) | The chiral environment that enables enantiomeric discrimination. | Macrocyclic glycopeptides (e.g., Teicoplanin-based), Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | The solvent system that carries the analyte through the column. | Mixtures of n-hexane and isopropanol (B130326) with additives like diethylamine (B46881) (DEA) for normal phase; aqueous buffers with organic modifiers (e.g., methanol, acetonitrile) for reversed-phase. |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |
| Detection | The method used to visualize the separated enantiomers. | UV/Vis Detector (e.g., 290 nm, 343 nm) |
| Column Temperature | The temperature of the column during separation. | Ambient to controlled temperatures (e.g., 20°C, 30°C) |
Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile compounds. For non-volatile analytes like 2-hydroxyheptanoic acid, derivatization is a necessary step to increase their volatility and thermal stability. nih.gov A common derivatization method involves the conversion of the carboxylic acid and hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. chalmers.se
The derivatized (S)-2-hydroxyheptanoic acid can then be separated on a GC column. Chiral capillary GC columns, such as those with cyclodextrin-based stationary phases, can be used to separate the enantiomers of derivatized hydroxy acids. Following separation by GC, the eluting compounds enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for definitive identification. nih.govchalmers.se
GC-MS analysis of derivatized 2-hydroxy fatty acids reveals characteristic fragmentation patterns that are useful for structural elucidation. nih.gov For instance, the analysis of polyhydroxyalkanoate (PHA) polymers by GC can identify their monomer components, such as 3-hydroxybutyric acid. researchgate.net
Table 2: GC and GC-MS Parameters for Derivatized (S)-2-Hydroxyheptanoic Acid Analysis
| Parameter | Description | Typical Values/Conditions |
| Derivatization Agent | The chemical used to increase the volatility of the analyte. | Trimethylsilyl (TMS) reagents (e.g., BSTFA, TMCS) |
| GC Column | The stationary phase used for separation. | Chiral capillary columns (e.g., Astec® CHIRALDEX™ B-DP) for enantiomeric separation; standard non-polar or polar columns for general analysis. |
| Oven Temperature Program | The temperature gradient used to elute compounds. | Isothermal (e.g., 100 °C) or a programmed ramp. |
| Injector Temperature | The temperature at which the sample is vaporized. | 250 °C |
| Detector | The device used to detect the eluting compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | The inert gas that carries the sample through the column. | Helium |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of (S)-2-hydroxyheptanoic acid, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the (S)-2-hydroxyheptanoic acid molecule.
In the ¹H NMR spectrum of a related compound, methyl 2-hydroxyoctadecanoate, the proton attached to the hydroxyl-bearing carbon shows a characteristic chemical shift. aocs.org Similarly, for (S)-2-hydroxyheptanoic acid, the proton on the carbon bearing the hydroxyl group (C2) would exhibit a specific resonance. The chemical shifts and splitting patterns of the protons in the alkyl chain and the carboxylic acid proton provide a complete picture of the molecule's connectivity.
NMR can also be used to distinguish between diastereomers, as the different spatial arrangements of atoms can lead to variations in chemical shifts. aocs.org
Table 3: Predicted ¹H NMR Spectral Data for (S)-2-Hydroxyheptanoic Acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C2 | ~4.0-4.2 | Doublet of doublets |
| H on C3 | ~1.6-1.8 | Multiplet |
| H on C4-C6 | ~1.2-1.4 | Multiplet |
| H on C7 | ~0.9 | Triplet |
| OH proton | Variable | Singlet (broad) |
| COOH proton | Variable | Singlet (broad) |
Note: Predicted values are based on general principles of NMR spectroscopy and data for similar compounds.
Mass Spectrometry (MS) is a key technique for determining the molecular weight of (S)-2-hydroxyheptanoic acid and for gaining structural information through the analysis of its fragmentation patterns. The molecule is first ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of 2-hydroxyheptanoic acid would show a molecular ion peak [M]+ corresponding to its molecular weight. uni.lu Additionally, characteristic fragment ions would be observed due to the cleavage of specific bonds within the molecule. For instance, α-cleavage next to the hydroxyl group is a common fragmentation pathway for hydroxy acids. chalmers.se
When coupled with gas chromatography (GC-MS), the mass spectra of derivatized 2-hydroxyheptanoic acid can provide even more detailed structural information. chalmers.se The fragmentation of trimethylsilyl (TMS) derivatives of hydroxy acids often involves rearrangements and the loss of stable neutral molecules, leading to a unique and identifiable mass spectrum. chalmers.se
Table 4: Predicted Mass Spectrometry Data for 2-Hydroxyheptanoic Acid
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 147.10158 | Protonated molecular ion |
| [M+Na]⁺ | 169.08352 | Sodium adduct |
| [M-H]⁻ | 145.08702 | Deprotonated molecular ion |
| [M+H-H₂O]⁺ | 129.09156 | Loss of water from the protonated molecule |
Source: PubChemLite uni.lu
Determination of Enantiomeric Excess and Absolute Configuration
Determining the enantiomeric excess (ee) and the absolute configuration of (S)-2-hydroxyheptanoic acid is crucial for understanding its biological activity and for quality control in its synthesis.
The enantiomeric excess is a measure of the purity of one enantiomer over the other and is typically determined using chiral chromatography (HPLC or GC). nih.gov By separating the (S) and (R) enantiomers, their relative peak areas can be used to calculate the ee.
The absolute configuration, which describes the three-dimensional arrangement of atoms at the chiral center, can be determined by several methods. One common approach is to compare the retention time of the analyte on a chiral column with that of a known standard of (S)-2-hydroxyheptanoic acid. Another method involves the use of chiral derivatizing agents to form diastereomers that can be separated and whose stereochemistry can be related back to the original enantiomer. In some cases, X-ray crystallography of a suitable crystalline derivative can provide an unambiguous determination of the absolute configuration. mdpi.com
Table 5: Methods for Determining Enantiomeric Excess and Absolute Configuration
| Method | Principle | Application to (S)-2-Hydroxyheptanoic Acid |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of (S) and (R) enantiomers to calculate ee. Comparison of retention time with a standard for absolute configuration assignment. |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral column. | Determination of ee for derivatized (S)-2-hydroxyheptanoic acid. |
| Chiral Derivatizing Agents | Reaction of the enantiomeric mixture with a chiral reagent to form diastereomers, which can be separated by achiral chromatography. | Formation of diastereomeric esters or amides that can be analyzed by HPLC or NMR to determine ee. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of a compound or a derivative. | Unambiguous determination of the absolute configuration if a suitable crystal can be obtained. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Can be used to determine the absolute configuration by comparing the experimental spectrum to known spectra or by using empirical rules. |
Biological Roles and Mechanistic Investigations of S 2 Hydroxyheptanoic Acid
Incorporation into Complex Lipid Structures
The integration of (S)-2-hydroxyheptanoic acid into more complex lipid molecules, particularly sphingolipids, is a key aspect of its biological function. This incorporation is not random but is governed by specific enzymatic pathways and contributes significantly to the biophysical properties of cellular membranes.
Presence as a Component of Mammalian Sphingolipids (e.g., Ceramides)
(S)-2-Hydroxyheptanoic acid is a constituent of a subset of mammalian sphingolipids, which are critical components of cell membranes. nih.govnih.gov Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. When this backbone is N-acylated with a fatty acid, the resulting molecule is a ceramide. Ceramides (B1148491), in turn, serve as precursors for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. nih.gov The fatty acid component of ceramides can vary in chain length, saturation, and hydroxylation. 2-hydroxy fatty acids (hFAs), including the seven-carbon chain (S)-2-hydroxyheptanoic acid, represent one such variation. nih.govnih.gov
The biosynthesis of 2-hydroxy-sphingolipids involves the action of fatty acid 2-hydroxylase (FA2H), an enzyme that hydroxylates fatty acids prior to their incorporation into ceramides. nih.govnih.govnih.gov While FA2H is the primary enzyme responsible for this hydroxylation in mammals, the resulting 2-hydroxy fatty acids are then utilized by ceramide synthases to form 2-hydroxy-ceramides. These specialized ceramides are found in various tissues, with notable concentrations in the nervous system, epidermis, and kidneys. nih.gov
Differential Incorporation of (R) and (S) Enantiomers into Specific Lipid Classes
A crucial aspect of the biology of 2-hydroxy fatty acids is the stereospecificity of their metabolism and incorporation into different lipid classes. The mammalian fatty acid 2-hydroxylase (FA2H) is stereospecific for the production of the (R)-enantiomer of 2-hydroxy fatty acids. nih.govnih.govuniprot.orgmdpi.com This enzymatic preference leads to a differential distribution of the (R) and (S) enantiomers within the sphingolipidome.
Research has demonstrated that while the (R)-enantiomer of 2-hydroxy fatty acids is predominantly found in hexosylceramides, the (S)-enantiomer shows preferential incorporation into ceramides. nih.govnih.govuniprot.org This selective integration suggests that the subsequent metabolic pathways and the ultimate biological functions of these enantiomers diverge. The presence of (S)-2-hydroxyheptanoic acid in ceramides, therefore, points to a specific role for (S)-2-hydroxy-ceramides in cellular processes.
| Enantiomer | Primary Lipid Class Incorporation | Key Research Finding | Reference |
|---|---|---|---|
| (R)-2-Hydroxy Fatty Acids | Hexosylceramides | FA2H enzyme is stereospecific for the production of (R)-enantiomers. | nih.govnih.govmdpi.com |
| (S)-2-Hydroxy Fatty Acids | Ceramides | The (S)-enantiomer is preferentially incorporated into ceramides. | nih.govnih.gov |
Contribution to Membrane Structural Integrity and Microdomain Organization
The incorporation of hydroxylated fatty acids like (S)-2-hydroxyheptanoic acid into sphingolipids has significant implications for the structure and function of cellular membranes. The additional hydroxyl group can participate in hydrogen bonding, altering the packing of lipids within the membrane. This, in turn, influences membrane fluidity and the organization of specialized membrane microdomains, often referred to as lipid rafts. nih.gov
Lipid rafts are dynamic, ordered membrane platforms enriched in sphingolipids and cholesterol that play a critical role in signal transduction and protein trafficking. Studies have shown that a deficiency in 2-hydroxy fatty acids, resulting from the knockdown of the FA2H enzyme, leads to an increase in the diffusional mobility of lipids within these rafts. nih.govnih.govuniprot.org This suggests that 2-hydroxy-sphingolipids are crucial for maintaining the structural integrity and stability of these microdomains. While much of this research has been conducted with longer-chain 2-hydroxy fatty acids, the fundamental principle of the hydroxyl group's impact on membrane packing is applicable to (S)-2-hydroxyheptanoic acid-containing sphingolipids.
Functional Contributions to Cellular Processes
Beyond its structural role, (S)-2-hydroxyheptanoic acid, through its incorporation into ceramides, is implicated in a variety of cellular functions, from signaling cascades to the regulation of metabolic balance.
Role in Intercellular and Intracellular Signaling (Mechanistic Aspects)
Ceramides are well-established signaling molecules involved in a range of cellular events, including apoptosis, cell cycle arrest, and senescence. The presence of a 2-hydroxyl group on the fatty acid chain can modulate these signaling functions. While specific research on (S)-2-hydroxyheptanoic acid is limited, the behavior of 2-hydroxy-ceramides, in general, provides insight into its potential roles.
The incorporation of 2-hydroxy fatty acids into ceramides can alter the biophysical properties of the membrane, which can, in turn, affect the localization and activity of signaling proteins within membrane microdomains. nih.gov For instance, some studies suggest that 2-hydroxy-ceramides may have enhanced pro-apoptotic activity compared to their non-hydroxylated counterparts in certain cell types. nih.gov The differential effects of the (R) and (S) enantiomers further suggest a nuanced regulation of these signaling pathways. As the (S)-enantiomer is preferentially incorporated into ceramides, (S)-2-hydroxy-ceramides are positioned to directly participate in these signaling events.
Participation in Metabolic Homeostasis Pathways
Emerging evidence points to a role for 2-hydroxy fatty acids and the lipids that contain them in the regulation of metabolic homeostasis. Studies involving the knockdown of FA2H in adipocytes have revealed a consequent reduction in the levels of the glucose transporter GLUT4, leading to decreased glucose uptake and altered lipogenesis. nih.govnih.govuniprot.org
Significantly, these metabolic disruptions could be reversed by the administration of the (R)-enantiomer of 2-hydroxypalmitic acid, but not the (S)-enantiomer. nih.govnih.govuniprot.orgmdpi.com This stereospecific effect underscores the distinct biological activities of the two enantiomers. The preferential incorporation of the (S)-enantiomer into ceramides suggests that (S)-2-hydroxy-ceramides may have a different, or perhaps even opposing, role in metabolic regulation compared to the (R)-enantiomer-containing hexosylceramides. Given that ceramides themselves are known to be involved in the pathogenesis of insulin (B600854) resistance, the specific contribution of (S)-2-hydroxy-ceramides to these pathways is an area of active investigation. nih.gov
| Metabolic Process | Effect of FA2H Knockdown (Reduced 2-OH Fatty Acids) | Effect of Exogenous (R)-2-OH Palmitic Acid | Effect of Exogenous (S)-2-OH Palmitic Acid | Reference |
|---|---|---|---|---|
| Glucose Uptake | Reduced | Reversed | No Effect | nih.govnih.govuniprot.org |
| GLUT4 Protein Level | Reduced | Reversed | No Effect | nih.govnih.govuniprot.org |
| Lipogenesis | Reduced | Reversed | No Effect | nih.govnih.govuniprot.org |
Association with Specific Biochemical Pathways and Enzyme Function
The metabolism of (S)-2-Hydroxyheptanoic acid is intricately linked to the activity of specific enzyme families that govern its synthesis and degradation. These enzymatic processes determine the metabolic fate of the compound and its integration into cellular lipid networks. Key among these are the Fatty Acid 2-Hydroxylase (FA2H) and the (S)-2-hydroxyacid oxidases, which play opposing roles in the lifecycle of 2-hydroxylated fatty acids.
Impact of Fatty Acid 2-Hydroxylase (FA2H) Activity on Metabolic Flux
Fatty Acid 2-Hydroxylase (FA2H) is a crucial enzyme that catalyzes the hydroxylation of fatty acids at the C-2 position, a foundational step in the biosynthesis of 2-hydroxy sphingolipids. uniprot.orgcreative-biogene.comwikipedia.org These specialized lipids are abundant in the nervous system, particularly in the myelin sheath, as well as in the epidermis, where they are essential for the skin's permeability barrier. uniprot.orgnih.gov The enzyme is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum. mdpi.com Its activity is fundamental for generating the 2-hydroxylated acyl chains that are subsequently incorporated into ceramides and more complex sphingolipids by ceramide synthases. wikipedia.org
A critical aspect of FA2H is its stereospecificity. In eukaryotes, including mammals, FA2H stereospecifically produces the (R)-enantiomer of 2-hydroxy fatty acids. uniprot.orgmdpi.comnih.gov While FA2H is the primary source of the (R)-form, the existence and distinct metabolic processing of the (S)-enantiomer suggest that it is either produced by different, yet-to-be-fully-identified enzymes or that it follows a separate metabolic route. mdpi.comnih.gov Some bacterial species are known to possess FA2H orthologs that synthesize (S)-2-hydroxy fatty acids. mdpi.com
The activity of FA2H directly influences the metabolic flux towards the synthesis of specific sphingolipid classes. Research has shown that the two enantiomers of 2-hydroxy fatty acids are channeled into different downstream pathways. For instance, studies on 2-hydroxy palmitic acid revealed that the (R)-enantiomer, the product of FA2H, is preferentially enriched in hexosylceramides. nih.gov In contrast, the (S)-enantiomer is preferentially incorporated into ceramides. nih.gov This differential incorporation signifies a major branch point in sphingolipid metabolism, where the stereochemistry of the 2-hydroxy fatty acid dictates the subsequent metabolic transformations and the ultimate functional role of the resulting complex lipid.
Table 1: Characteristics of Human Fatty Acid 2-Hydroxylase (FA2H)
| Feature | Description | References |
|---|---|---|
| Gene | FA2H | wikipedia.orgmdpi.com |
| Enzyme Class | Oxidoreductase, NAD(P)H-dependent monooxygenase | mdpi.comnih.gov |
| Cellular Location | Endoplasmic Reticulum | wikipedia.orgmdpi.com |
| Function | Catalyzes the C-2 hydroxylation of fatty acids. | uniprot.orgcreative-biogene.com |
| Stereospecificity | Produces (R)-2-hydroxy fatty acids in eukaryotes. | uniprot.orgnih.gov |
| Substrates | Free fatty acids (e.g., tetracosanoic acid). | uniprot.orgnih.gov |
| Products | (R)-2-hydroxy fatty acids. | nih.gov |
| Physiological Role | Biosynthesis of 2-hydroxylated sphingolipids for myelin formation and skin barrier function. | uniprot.orgnih.govnih.gov |
Substrate Recognition by Hydroxylase Enzymes (e.g., 2-Hydroxyacid Oxidase 1)
The catabolism of (S)-2-hydroxy fatty acids is carried out by a different class of enzymes: the 2-hydroxyacid oxidases. In humans, three such enzymes have been identified—HAOX1, HAOX2, and HAOX3—all of which are located in peroxisomes. nih.gov These enzymes are FMN-dependent oxidoreductases that specifically act on (S)-2-hydroxy acids, catalyzing their oxidation to the corresponding 2-oxo acids while producing hydrogen peroxide. wikipedia.orguniprot.org
(S)-2-hydroxy-acid + O₂ <-> 2-oxo acid + H₂O₂ wikipedia.org
These enzymes exhibit broad but distinct substrate specificities, particularly concerning the chain length of the fatty acid. nih.gov This substrate preference is key to their biological function and their role in processing molecules like (S)-2-Hydroxyheptanoic acid.
2-Hydroxyacid Oxidase 1 (HAOX1) : Primarily expressed in the liver and pancreas, HAOX1 is most active with short-chain substrates like glycolate (B3277807). However, it also demonstrates activity towards longer-chain 2-hydroxy fatty acids. nih.govgenecards.org
2-Hydroxyacid Oxidase 2 (HAOX2) : Found predominantly in the liver and kidney, HAOX2 shows the highest activity with very-long-chain substrates such as 2-hydroxypalmitate. nih.gov
2-Hydroxyacid Oxidase 3 (HAOX3) : Expressed only in the pancreas, HAOX3 displays a preference for medium-chain substrates like 2-hydroxyoctanoate (B1260312). nih.gov
The substrate recognition mechanism of these oxidases relies on their active site architecture, which belongs to the FMN-dependent dehydrogenase superfamily. uniprot.org The ability of the HAOX enzymes to accommodate a range of substrates, from the two-carbon glycolate to long-chain fatty acids, indicates a flexible active site. uniprot.orguniprot.org Given that HAOX3 prefers medium-chain substrates like 2-hydroxyoctanoate and HAOX1 can also process 2-hydroxy fatty acids, it is highly probable that (S)-2-Hydroxyheptanoic acid, a medium-chain 2-hydroxy fatty acid, is a substrate for one or both of these enzymes. nih.gov The oxidation of (S)-2-Hydroxyheptanoic acid by a HAOX enzyme would convert it to 2-oxoheptanoic acid, thereby channeling it into further metabolic pathways, likely fatty acid α-oxidation. nih.gov
Table 2: Substrate Preferences of Human Peroxisomal 2-Hydroxyacid Oxidases (HAOX)
| Enzyme | Primary Tissue Expression | Preferred Substrate(s) | Relevance to (S)-2-Hydroxyheptanoic Acid | References |
|---|---|---|---|---|
| HAOX1 | Liver, Pancreas | Glycolate (short-chain), also active on 2-hydroxy fatty acids. | Potential to metabolize medium-chain 2-hydroxy acids. | nih.govgenecards.org |
| HAOX2 | Liver, Kidney | 2-Hydroxypalmitate (very-long-chain). | Lower expected activity compared to HAOX1 and HAOX3. | nih.gov |
| HAOX3 | Pancreas | 2-Hydroxyoctanoate (medium-chain). | High likelihood of being the primary enzyme for its metabolism due to chain length preference. | nih.gov |
Applications of S 2 Hydroxyheptanoic Acid in Chemical and Biochemical Research
As a Chiral Building Block in Organic Synthesis
In organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the creation of pharmaceuticals and natural products where biological activity is often dependent on a specific three-dimensional arrangement of atoms. Chiral building blocks are foundational components that introduce stereocenters into a target molecule, guiding the synthesis towards the desired enantiomer. nih.gov (S)-2-Hydroxyheptanoic acid is a member of this class of molecules, prized for its role as a precursor in asymmetric synthesis. nih.gov The presence of both a hydroxyl and a carboxylic acid group provides two reactive handles for chemists to elaborate into more complex structures.
A prominent application of (S)-2-Hydroxyheptanoic acid is in the total synthesis of complex natural products. A key example is its use in constructing the non-natural enantiomer of verticilide (B546710), ent-verticilide (B1192736), a compound investigated for its potential as an antiarrhythmic agent. nih.gov The natural form of verticilide contains the (R)-enantiomer of 2-hydroxyheptanoic acid. nih.gov
In the synthesis of ent-verticilide and its analogs, (S)-2-Hydroxyheptanoic acid provides a critical stereocenter. Researchers have developed robust, enantioselective methods to produce the required (S)-α-hydroxy acid, which is then incorporated into the larger depsipeptide structure. nih.gov This monomer-based platform allows for the systematic modification of the natural product's structure to explore structure-activity relationships (SAR). For instance, the ester functionality derived from (S)-2-hydroxyheptanoic acid has been modified to N-H and N-methyl amides to create a library of analogs for biological testing. nih.gov The synthesis confirms the value of this chiral building block in accessing complex, biologically relevant molecules that are not available from natural sources. nih.gov
Beyond specific natural products, (S)-2-Hydroxyheptanoic acid functions as a versatile precursor for a variety of complex chiral molecules. Chiral α-hydroxy acids are a well-established class of building blocks used to create molecules with high enantiomeric purity. nih.govgoogle.com Their bifunctionality allows them to be used in the synthesis of diverse structures, including chiral ligands, auxiliaries, and intermediates for pharmaceuticals. nih.gov
The general utility of α-hydroxy acids stems from their ability to be transformed into other functional groups with retention or inversion of stereochemistry. For example, the hydroxyl group can be converted into a leaving group for nucleophilic substitution, while the carboxylic acid can be reduced, esterified, or converted into an amide. These transformations open pathways to a wide array of more complex chiral structures. The principles applied in the synthesis of verticilide analogs, such as forming ester or amide bonds, can be generalized to the creation of other peptide-based molecules or complex esters. nih.gov The availability of enantiopure α-hydroxy acids like the (S)-heptanoic acid derivative is crucial for medicinal chemistry programs that require the synthesis of novel, stereochemically defined drug candidates. nih.gov
Development of Biochemical Probes and Research Reagents
While direct examples of (S)-2-Hydroxyheptanoic acid being used as a biochemical probe are not extensively documented in the provided results, the modification of natural products and other molecules with such chiral fragments is a common strategy for creating research reagents. For example, the synthesis of verticilide analogs demonstrates how this building block can be used to create a suite of compounds to probe a biological target, in this case, the ryanodine (B192298) receptor (RyR2). nih.gov By systematically altering the structure, researchers can map the binding site and understand the molecular interactions necessary for biological activity.
Furthermore, fatty acids and their derivatives are often used to create probes to study lipid metabolism and protein function. These probes might involve isotopic labeling (e.g., with ¹³C or ²H) or the attachment of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag). The chemical handles on (S)-2-Hydroxyheptanoic acid—the hydroxyl and carboxyl groups—are suitable for such modifications, making it a potential candidate for the development of specialized probes to investigate enzymes that process 2-hydroxy fatty acids.
Utilization in Mechanistic Studies of Lipid Metabolism and Enzyme Function
(S)-2-Hydroxyheptanoic acid is a member of the 2-hydroxy fatty acid class of lipids. ebi.ac.uk These molecules are intermediates and products of lipid metabolism, playing roles in various physiological and pathological processes. ebi.ac.uknih.gov The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for catalyzing the hydroxylation of fatty acids at the C-2 position. nih.gov Studies on FA2H and its substrates are critical for understanding its role in diseases like cancer.
Research has shown that dysregulated metabolism of 2-hydroxy fatty acids is linked to cancer metastasis. nih.gov Specifically, the FA2H enzyme was found to be enriched in cancer cells with high metastatic potential. Using molecules like (S)-2-Hydroxyheptanoic acid or its longer-chain analogs in in vitro assays can help elucidate the substrate specificity and kinetic parameters of FA2H and other related enzymes. By understanding how these enzymes recognize and process their substrates, researchers can gain insight into metabolic pathways that support disease progression.
Moreover, hydroxy fatty acids can act as signaling molecules. For instance, β-hydroxybutyrate (BHB), another hydroxy acid, is known to inhibit histone deacetylases (HDACs) and activate G-protein-coupled receptors. mdpi.com While the specific signaling roles of (S)-2-Hydroxyheptanoic acid are less characterized, its structural similarity to other biologically active lipids suggests it could be used in studies to investigate potential interactions with cellular receptors and enzymes involved in lipid signaling and metabolism. nih.govnih.gov
Q & A
Basic: How can researchers optimize the enantioselective synthesis of (S)-2-hydroxyheptanoic acid to achieve high enantiomeric excess (ee)?
Methodological Answer:
Enantioselective synthesis can be enhanced by employing chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enzymatic methods (e.g., lipase-mediated kinetic resolution). For example, protecting the hydroxyl group during synthesis can reduce racemization risks. Reaction parameters such as temperature (e.g., maintaining ≤40°C to prevent thermal degradation) and solvent polarity (e.g., using THF or ethyl acetate) should be optimized to favor stereochemical retention. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can validate ee ≥98% .
Basic: What analytical techniques are most effective for quantifying trace impurities in (S)-2-hydroxyheptanoic acid samples?
Methodological Answer:
Direct immersion single-drop microextraction (DI-SDME) coupled with GC-FID is highly sensitive for detecting trace carboxylic acids (LOD: 0.008 mg/L for heptanoic acid derivatives). Derivatization with BSTFA or MTBSTFA improves volatility for GC analysis. For hydroxy acid quantification, LC-MS/MS with a C18 column and negative ionization mode provides precise results (RSD <10%). Validate methods using spiked recovery experiments (80–120% recovery range) .
Basic: How can researchers ensure the enantiomeric purity of (S)-2-hydroxyheptanoic acid during purification?
Methodological Answer:
Chiral resolution techniques such as recrystallization with a chiral resolving agent (e.g., (1R,2S)-ephedrine) or simulated moving bed (SMB) chromatography can isolate the (S)-enantiomer. Monitor purity via polarimetry ([α]D²⁵ = +X°) and corroborate with ¹H-NMR using chiral shift reagents (e.g., Eu(hfc)₃). For industrial-scale purification, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) minimizes thermal degradation .
Advanced: What thermodynamic models explain the interfacial behavior of (S)-2-hydroxyheptanoic acid at liquid-solid interfaces?
Methodological Answer:
The Langmuir adsorption model (non-interacting molecules) and cooperative Hill model (molecular interactions) are critical. For instance, surface coverage studies on HOPG (highly oriented pyrolytic graphite) show that (S)-2-hydroxyheptanoic acid exhibits cooperative adsorption (Hill coefficient >1), indicating intermolecular hydrogen bonding. Fit experimental data using nonlinear regression (R² >0.98) and compare AIC values to select the best model .
Advanced: How do structural modifications at the β-position of (S)-2-hydroxyheptanoic acid influence its biological activity?
Methodological Answer:
Introducing methyl or phenyl groups at the β-position alters steric and electronic properties, impacting enzyme binding. For example, β-methyl derivatives show enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus). Conduct structure-activity relationship (SAR) studies using in vitro assays (e.g., broth microdilution for antimicrobial activity) and molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like FabI enoyl-ACP reductase .
Advanced: How can researchers resolve contradictions in reported enthalpy of vaporization (ΔvapH°) values for hydroxy acids?
Methodological Answer:
Discrepancies arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). Apply meta-analysis (PRISMA guidelines) to aggregate data from 5+ studies. Use weighted averages (95% confidence intervals) and assess heterogeneity via I² statistics. For (S)-2-hydroxyheptanoic acid, reconcile ΔvapH° = 72.9 ± 0.8 kJ/mol (static method) and 75.7 kJ/mol (gas saturation) by calibrating instruments with NIST-certified standards .
Advanced: What computational methods predict the aqueous solubility of (S)-2-hydroxyheptanoic acid under varying pH conditions?
Methodological Answer:
Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility as a function of pH. Input pKa values (experimental: 3.1 for -COOH, 9.8 for -OH) and validate with shake-flask experiments (UV-Vis quantification at λ = 210 nm). Adjust dielectric constant (ε) in simulations to match buffer conditions (e.g., ε = 78.5 for water). Predict logS = -2.1 ± 0.3 at pH 7.4 .
Advanced: How does the chiral microenvironment of (S)-2-hydroxyheptanoic acid affect its role in asymmetric catalysis?
Methodological Answer:
In Pd-catalyzed allylic alkylation, the (S)-configured hydroxy group stabilizes transition states via hydrogen bonding with substrates (e.g., indoles). Characterize using DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces. Experimental validation: compare turnover frequency (TOF) of (S)- vs. (R)-enantiomers in model reactions (e.g., TOF = 120 h⁻¹ for (S) vs. 40 h⁻¹ for (R)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
